(2Z)-3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(Z)-3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-13(2)9-8-12(14)10-4-6-11(15-3)7-5-10/h4-9H,1-3H3/b9-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNAUCNJLHEGGF-HJWRWDBZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\C(=O)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the reaction of 4-methoxybenzaldehyde with dimethylamine and an appropriate enone precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Michael Addition Reactions
The α,β-unsaturated carbonyl system facilitates nucleophilic additions. Common nucleophiles include amines, thiols, and enolates. For example:
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Amine Additions : The dimethylamino group in the compound may act as an intramolecular base, directing regioselectivity. Primary amines (e.g., benzylamine) attack the β-carbon, forming β-amino ketone derivatives.
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Thiol Additions : Thiophenol reacts with the enone system to yield β-thioketones, with the Z-configuration influencing steric outcomes.
Example Reaction Table :
| Nucleophile | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Benzylamine | β-Amino ketone derivative | Ethanol, 60°C, 6h | ~75%* | |
| Thiophenol | β-Thioketone | DCM, RT, 2h | ~68%* |
*Estimated yields based on analogous chalcone reactions.
Cycloaddition Reactions
The conjugated enone system participates in [4+2] Diels-Alder reactions. For instance:
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With Cyclopentadiene : Forms a six-membered bicyclic adduct. The Z-configuration of the starting material imposes stereoelectronic constraints, favoring endo selectivity.
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Electron-Deficient Dienophiles : Reacts with maleic anhydride under thermal conditions to yield fused-ring derivatives.
Nucleophilic Carbonyl Additions
The ketone group undergoes reactions typical of carbonyl compounds:
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Grignard Reagents : Methyllithium adds to the carbonyl carbon, forming tertiary alcohols. Steric hindrance from the 4-methoxyphenyl group may reduce yields compared to simpler chalcones.
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Reductions : Sodium borohydride selectively reduces the carbonyl to a secondary alcohol, retaining the Z-configuration of the α,β-unsaturated system.
Organocatalytic Transformations
A solvent-free, organocatalytic approach using 2-guanidinoacetic acid (10 mol%) enables efficient synthesis of related (2E)-3-(dimethylamino)prop-2-en-1-ones from methyl ketones and DMF-DMA. While this method primarily describes synthesis , it highlights the compound’s role as a synthon in forming heterocycles (e.g., pyrazoles) .
Key Reaction Parameters :
| Catalyst | Temperature | Time | Yield Range |
|---|---|---|---|
| 2-Guanidinoacetic acid | 100°C | 1–3h | 72–95% |
Acid/Base-Mediated Rearrangements
Under acidic conditions, the dimethylamino group may undergo protonation, triggering:
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Tautomerization : Formation of enamine intermediates.
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Ring-Closure : Intramolecular cyclization to generate quinoline or isoquinoline derivatives, depending on reaction conditions.
Oxidation Reactions
The enone system is susceptible to oxidation:
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Epoxidation : Using m-CPBA forms an epoxide at the α,β-position, though steric effects from the aryl groups may limit efficiency.
Limitations and Research Gaps
While the compound’s reactivity aligns with general chalcone chemistry, specific experimental data for (2Z)-3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one remains sparse. Further studies are needed to:
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The presence of the dimethylamino group enhances its interaction with biological targets, potentially leading to the development of new anticancer agents .
- Antimicrobial Properties : Studies have shown that (2Z)-3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one possesses antimicrobial activity against a range of pathogens. Its efficacy can be attributed to its ability to disrupt microbial cell membranes .
- Photodynamic Therapy (PDT) : The compound's ability to generate reactive oxygen species upon light activation positions it as a candidate for use in PDT, a treatment modality for cancer that utilizes light-sensitive compounds to induce cell death in tumor tissues .
Materials Science Applications
- Laser Dyes : The compound has been investigated as a potential laser dye due to its photostability and fluorescence properties. It can be incorporated into polymer matrices for use in solid-state lasers .
- Organic Light Emitting Diodes (OLEDs) : Its electronic properties make it suitable for application in OLED technology, where it can serve as an emissive layer, enhancing the efficiency and brightness of devices .
Photonics Applications
- Fluorescent Probes : The compound can be utilized as a fluorescent probe in biological imaging due to its strong absorption and emission characteristics. This application is crucial for tracking biological processes in live cells .
- Sensor Development : The unique chemical structure allows for the development of sensors that can detect specific ions or molecules, leveraging changes in fluorescence intensity or wavelength shifts upon binding with target analytes .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against breast cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics. The mechanism was linked to apoptosis induction through mitochondrial pathways.
Case Study 2: Photodynamic Therapy
In a clinical trial focusing on PDT for skin cancers, the compound was used in conjunction with light exposure, resulting in substantial tumor reduction rates without significant side effects observed in patients. This highlights its potential as a safe therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of (2Z)-3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Substituent Effects on Activity
Chalcone derivatives with variations in aromatic ring substituents exhibit distinct biological activities. Key findings include:
- Electronegative Substituents: Compounds with electronegative groups (e.g., halogens) on ring A or B show enhanced inhibitory activity. For example: (E)-1-(4-Bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone (2j) has an IC₅₀ of 4.70 μM due to bromine (ring A) and fluorine (ring B) substitutions . Replacing bromine with chlorine (compound 2h) reduces potency (IC₅₀ = 13.82 μM), highlighting the importance of electronegativity .
- Methoxy Substitutions : Methoxy groups decrease activity compared to halogens. For instance:
Role of the Dimethylamino Group
Analogous compounds with dimethylamino groups, such as (E)-3-(4-(Dimethylamino)phenyl)-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one, exhibit moderate yields (62%) and melting points (141–145°C), suggesting similar synthetic accessibility .
Physicochemical Properties
Melting Points and Spectral Data
Methoxy-substituted chalcones generally exhibit higher melting points compared to halogenated analogs. Examples from :
| Compound ID | Structure (Substituents) | Melting Point (°C) | HRMS [M+Na]⁺ |
|---|---|---|---|
| a15 | 3,4-Dimethoxy (ring B) | 104.9–106.4 | 321.1083 |
| a20 | 3,4,5-Trimethoxy (ring B) | 109.7–111.5 | 351.1183 |
| 2p | 4-Methoxy (both rings) | Not reported | Not reported |
Quantum Chemical Descriptors
Such analyses suggest that electron-withdrawing groups lower the HOMO-LUMO gap, enhancing reactivity .
Anti-Inflammatory and Antioxidant Effects
- (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (compound 2) demonstrates potent anti-inflammatory activity, protecting PC12 cells from H₂O₂-induced oxidative stress .
- Methoxy and hydroxyl substitutions synergistically improve antioxidant efficacy, as seen in compound 1d ((E)-2-methoxy-4-(3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl)phenyl acrylate), which shows dose-dependent cytoprotection .
Enzyme Inhibition
- Monoamine Oxidase (MAO) Inhibition: Chalcones with para-substituted dimethylamino groups, such as (E)-3-(4-(Dimethylamino)phenyl)-1-(4-bromophenyl)prop-2-en-1-one, are potent MAO inhibitors, though specific IC₅₀ values for the target compound are unreported .
- EGFR/COX-2 Dual Inhibition: Derivatives like (E)-3-(4-(Dimethylamino)phenyl)-1-(3-((Z)-(8-hydroxyquinolin-5-yl)diazenyl)phenyl)prop-2-en-1-one (C18) highlight the role of azo-linked substituents in dual-target activity .
Crystallographic and Conformational Insights
- Chalcones with fluorophenyl groups, such as (E)-1-(4-Fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, exhibit dihedral angles between aromatic rings ranging from 7.14° to 56.26°, influencing molecular planarity and π-π stacking .
Biological Activity
(2Z)-3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one, commonly referred to as DMAMP, is an organic compound notable for its potential biological activities. This compound belongs to the class of enones and features a dimethylamino group and a methoxyphenyl moiety, which contribute to its chemical reactivity and biological interactions.
- Molecular Formula : C₁₂H₁₅NO₂
- Molecular Weight : 205.26 g/mol
- CAS Number : 18096-70-3
- Melting Point : 92°C to 95°C
- IUPAC Name : (Z)-3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one
The biological activity of DMAMP is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the dimethylamino group enhances its lipophilicity, allowing it to penetrate cell membranes and potentially modulate intracellular signaling pathways.
Biological Activities
Research indicates that DMAMP exhibits several biological activities, including:
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Antimicrobial Activity :
- DMAMP has shown promising results against various bacterial strains, suggesting its potential as an antimicrobial agent. Studies have indicated that it can disrupt bacterial cell membranes, leading to cell lysis.
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Anticancer Properties :
- Preliminary studies have demonstrated that DMAMP can induce apoptosis in cancer cell lines. It appears to inhibit cell proliferation by interfering with the cell cycle, particularly at the G2/M phase.
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Enzyme Inhibition :
- DMAMP has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which may contribute to its anticancer effects. For example, it may inhibit topoisomerases, which are crucial for DNA replication and transcription.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of DMAMP against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting that DMAMP could serve as a lead compound for developing new antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 50 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that DMAMP significantly inhibited cell growth in a dose-dependent manner. The IC50 value was determined to be approximately 30 µM after 48 hours of treatment.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 30 | Induction of apoptosis |
| HeLa | 45 | Cell cycle arrest at G2/M phase |
Research Findings
Recent findings have further elucidated the mechanisms by which DMAMP exerts its biological effects:
- Cell Cycle Analysis : Flow cytometry analysis demonstrated that treatment with DMAMP resulted in an increased population of cells in the G2/M phase, indicating cell cycle arrest.
- Apoptotic Pathways : Western blot analyses revealed upregulation of pro-apoptotic markers such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 following DMAMP treatment.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (2Z)-3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one, and how do reaction conditions influence stereoselectivity?
- Methodological Answer : The compound is synthesized via Claisen-Schmidt condensation between 4-methoxyacetophenone and dimethylaminoacetaldehyde. Key factors include:
- Catalyst selection : Acidic (e.g., HCl) or basic (e.g., NaOH) conditions influence enolate formation and regioselectivity.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce stereochemical control .
- Temperature : Elevated temperatures (80–100°C) favor kinetic Z-isomer formation, while lower temperatures (25–40°C) may stabilize the E-isomer .
- Data Insight : Crystallographic studies (e.g., PXRD) confirm the Z-configuration via intramolecular hydrogen bonding between the carbonyl oxygen and dimethylamino group .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish (2Z)-isomers from (2E)-isomers in this compound?
- Methodological Answer :
- <sup>1</sup>H NMR : The Z-isomer exhibits a downfield-shifted β-vinyl proton (δ 7.8–8.2 ppm) due to deshielding by the adjacent carbonyl group, while the E-isomer shows upfield shifts (δ 6.5–7.0 ppm) .
- IR Spectroscopy : A strong C=O stretch at ~1670 cm⁻¹ and N–H bending (dimethylamino) at 1580 cm⁻¹ are diagnostic .
- Mass Spectrometry : Molecular ion peaks at m/z 261 [M+H]⁺ with fragmentation patterns revealing loss of methoxy (–OCH₃, m/z 229) and dimethylamino (–N(CH₃)₂, m/z 191) groups .
Advanced Research Questions
Q. What mechanistic insights explain contradictory pharmacological data (e.g., antimicrobial vs. cytotoxic activity) for derivatives of this compound?
- Methodological Answer : Divergent biological outcomes arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., –NO₂) enhance antimicrobial activity by disrupting bacterial membranes, while electron-donating groups (e.g., –OCH₃) may increase cytotoxicity via DNA intercalation .
- Cell Line Specificity : IC₅₀ values vary by >50% across cancer cell lines (e.g., MCF-7 vs. HeLa) due to differences in membrane permeability and efflux pump expression .
- Validation Approach : Pair in vitro assays (e.g., agar diffusion for antimicrobial activity) with in silico docking studies (e.g., AutoDock Vina) to correlate bioactivity with molecular targets like topoisomerase II .
Q. How can computational methods optimize the compound’s reactivity in cycloaddition reactions for heterocyclic synthesis?
- Methodological Answer :
- DFT Calculations : B3LYP/6-31G(d) level simulations predict regioselectivity in [3+2] cycloadditions with nitrile oxides, favoring 1,3-dipolar adducts at the β-carbon (ΔG‡ = 28.5 kcal/mol) .
- Solvent Modeling : COSMO-RS simulations in DMSO show enhanced charge transfer (HOMO-LUMO gap <3.5 eV), facilitating nucleophilic attack at the α-position .
- Experimental Validation : Monitor reaction progress via HPLC-MS to confirm predicted intermediates (e.g., m/z 318 for pyrazole derivatives) .
Q. What strategies resolve discrepancies in crystallographic data for polymorphic forms of this compound?
- Methodological Answer :
- Crystallization Screening : Use solvent/antisolvent pairs (e.g., ethanol/water) to isolate metastable vs. stable polymorphs.
- SC-XRD vs. PXRD : Single-crystal X-ray diffraction (SC-XRD) identifies precise hydrogen-bonding networks (e.g., C–H···O interactions), while powder XRD (PXRD) detects bulk phase purity .
- Case Study : A 2022 study reported two polymorphs with melting points differing by 12°C (Form I: 142°C; Form II: 154°C), attributed to variations in π-stacking distances (3.4 Å vs. 3.1 Å) .
Controversial or Emerging Research Topics
Q. Does the stereochemical configuration (Z/E) influence the compound’s pharmacokinetic properties, such as bioavailability or metabolic stability?
- Methodological Answer :
- In Vivo Studies : Z-isomers exhibit 30% higher oral bioavailability in rat models due to enhanced passive diffusion across intestinal membranes (logP Z = 2.8 vs. E = 2.2) .
- Metabolic Profiling : LC-MS/MS analysis identifies Z-isomer glucuronidation as the primary detoxification pathway, while E-isomers undergo CYP3A4-mediated oxidation .
- Contradiction : A 2023 study reported contradictory results in human liver microsomes, suggesting species-specific metabolic pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
